![molecular formula C8H8F3N3 B1483588 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098045-42-0](/img/structure/B1483588.png)
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (2-Et-3-TFMPy-acetonitrile) is a synthetic chemical compound that has a wide range of applications in scientific research. It is a derivative of acetonitrile, a colorless, flammable liquid that is widely used as a solvent in organic synthesis. 2-Et-3-TFMPy-acetonitrile has been found to be an effective starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and advanced materials. Additionally, it has been used in the synthesis of a number of biologically active compounds that have been found to be useful in the treatment of various diseases.
Scientific Research Applications
Asymmetric Synthesis of Chiral Molecules
The incorporation of trifluoromethyl groups into organic molecules can significantly impact a drug’s metabolic stability and bioavailability. In the realm of asymmetric synthesis, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be utilized to create chiral α-SCF3-β-ketoesters with a quaternary stereocenter. This process involves the use of chiral auxiliaries to synthesize enantiopure enamines, which are then reacted with N-trifluoromethylthio saccharin or phthalimide to afford enantioenriched α-SCF3-tetrasubstituted β-keto esters .
Development of Fluorinated Pharmaceuticals
Fluorine atoms or residues are essential in many pharmaceuticals due to their ability to enhance lipophilicity, membrane permeability, receptor-binding selectivity, and oxidative resistance2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be a key intermediate in the synthesis of fluorinated drug candidates, contributing to the development of new medications with improved pharmacokinetic properties .
Synthesis of CF3-Containing Spiro Derivatives
The compound plays a crucial role in the synthesis of CF3-containing spiro derivatives, such as spiro-[indene-proline] derivatives, via Rh(III)-catalyzed C-H activation/annulation reactions. These spiro derivatives are significant due to their unique three-dimensional geometries and rigidity, which can alter the physicochemical and biological profiles of parent compounds .
Catalysis and Synthetic Organic Chemistry
In synthetic organic chemistry, the introduction of fluorine atoms or fluorinated moieties is a topic of great interest2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be used as a reagent or catalyst in the development of new methods for the incorporation of the SCF3 group into organic molecules, thereby enhancing their properties for various applications .
Material Chemistry
The unique properties imparted by the trifluoromethyl group make 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile a valuable compound in material chemistry. It can be used to modify materials at the molecular level, potentially leading to the creation of new materials with desirable characteristics such as increased stability or novel functionalities .
Agrochemical Research
In agrochemical research, the introduction of fluorinated compounds can result in the development of more effective pesticides and herbicides. The compound could be used to synthesize new agrochemicals that exhibit enhanced activity and selectivity, contributing to more sustainable agricultural practices .
properties
IUPAC Name |
2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-2-6-5-7(8(9,10)11)13-14(6)4-3-12/h5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJNWSLKTRUGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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